molecular formula C12H11NO B1351239 (3-Pyrid-4-ylphenyl)methanol CAS No. 85553-55-5

(3-Pyrid-4-ylphenyl)methanol

Cat. No.: B1351239
CAS No.: 85553-55-5
M. Wt: 185.22 g/mol
InChI Key: ZORHPGKUTIFODF-UHFFFAOYSA-N
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Description

(3-Pyrid-4-ylphenyl)methanol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(3-Pyrid-4-ylphenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This can result in altered cellular metabolism and changes in the production of various metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . For instance, this compound can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s activity. This can result in changes in the metabolic pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the production of various proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can affect its long-term effects on cellular function . For instance, this compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as modulating enzyme activity and influencing gene expression . High doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic pathways. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the production of various metabolites. These metabolites can further participate in different metabolic pathways, affecting the overall metabolic flux and levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. The localization and accumulation of this compound in specific tissues can influence its overall activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound in specific subcellular compartments can affect its interactions with other biomolecules and its overall activity in the cell.

Properties

IUPAC Name

(3-pyridin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHPGKUTIFODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383784
Record name [3-(Pyridin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85553-55-5
Record name 3-(4-Pyridinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85553-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Pyridin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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